Cas no 37087-94-8 (Benzoic acid,2-chloro-5-[[(3R,5S)-3,5-dimethyl-1-piperidinyl]sulfonyl]-, rel-)

Benzoic acid,2-chloro-5-[[(3R,5S)-3,5-dimethyl-1-piperidinyl]sulfonyl]-, rel- structure
37087-94-8 structure
Product Name:Benzoic acid,2-chloro-5-[[(3R,5S)-3,5-dimethyl-1-piperidinyl]sulfonyl]-, rel-
Numero CAS:37087-94-8
MF:C14H18ClNO4S
MW:331.81502199173
CID:307617
PubChem ID:32335
Update Time:2025-04-19

Benzoic acid,2-chloro-5-[[(3R,5S)-3,5-dimethyl-1-piperidinyl]sulfonyl]-, rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,2-chloro-5-[[(3R,5S)-3,5-dimethyl-1-piperidinyl]sulfonyl]-, rel-
    • 2-chloro-5-[(3S,5R)-3,5-dimethylpiperidin-1-yl]sulfonylbenzoic acid
    • TIBRIC ACID
    • 2-Chloro-5-((cis-3,5-dimethylpiperidino)sulfonyl)benzoic acid
    • 2-chloro-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoic acid
    • Acide tibrique
    • Acide tibrique [INN-French]
    • Acido tibrico
    • Acido tibrico [INN-Spanish]
    • Acidum tibricum
    • Acidum tibricum [INN-Latin]
    • Benzoic acid, 2-chloro-5-((3,5-dimethyl-1-piperidinyl)sulfonyl)-, (cis)-
    • CCRIS 589
    • Tibric acid [USAN:INN:BAN]
    • CP-18524
    • 2-chloro-5-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl}benzoic acid
    • SCHEMBL635365
    • EINECS 253-344-0
    • NS00030153
    • 5-20-04-00192 (Beilstein Handbook Reference)
    • 2-chloro-5-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonylbenzoic acid
    • Tibric acid (USAN/INN)
    • DTXSID1020277
    • BRN 1596377
    • TIBRIC ACID [INN]
    • 2-Chloro-5-(3,5-dimethylpiperidinosulphonyl)benzoic acid
    • TIBRIC ACID [USAN]
    • D06133
    • TIBRIC ACID [WHO-DD]
    • 37087-94-8
    • UNII-LK312SQ24Z
    • CP-18,524
    • LK312SQ24Z
    • BENZOIC ACID, 2-CHLORO-5-(3,5-DIMETHYLPIPERIDINOSULFONYL)-
    • IFXSWTIWFGIXQO-AOOOYVTPSA-N
    • 2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic Acid
    • CHEMBL2104748
    • AKOS040754208
    • Q27283035
    • EINECS 246-198-4
    • HY-121755
    • tibricacid
    • Tibric acid (nonstereospecific)
    • CS-0083160
    • Inchi: 1S/C14H18ClNO4S/c1-9-5-10(2)8-16(7-9)21(19,20)11-3-4-13(15)12(6-11)14(17)18/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,17,18)/t9-,10+
    • Chiave InChI: IFXSWTIWFGIXQO-AOOOYVTPSA-N
    • Sorrisi: ClC1C=CC(=CC=1C(=O)O)S(N1C[C@H](C)C[C@H](C)C1)(=O)=O

Proprietà calcolate

  • Massa esatta: 331.065
  • Massa monoisotopica: 331.065
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 3
  • Complessità: 480
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 83.1A^2
  • XLogP3: 2.9

Proprietà sperimentali

  • Densità: 1.331
  • Punto di ebollizione: 488.2°Cat760mmHg
  • Punto di infiammabilità: 249.1°C
  • Indice di rifrazione: 1.562
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.